molecular formula C10H13N5O2 B1436770 N2-Pivaloylguanine CAS No. 136675-82-6

N2-Pivaloylguanine

Cat. No.: B1436770
CAS No.: 136675-82-6
M. Wt: 235.24 g/mol
InChI Key: XGIQXUWLRNVMLK-UHFFFAOYSA-N
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Description

N2-Pivaloylguanine is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N2-Pivaloylguanine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with the guanine riboswitch, a regulatory segment of RNA that binds guanine and its derivatives. Studies have shown that this compound can disrupt the ligand binding pocket of the guanine riboswitch, affecting its regulatory functions . Additionally, this compound has been observed to interact with DNA polymerases, potentially interfering with DNA replication and repair processes . These interactions highlight the compound’s role in modulating nucleic acid-related biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving RNA regulation. By binding to the guanine riboswitch, this compound can modulate transcriptional termination, thereby affecting gene expression . Furthermore, the compound’s interaction with DNA polymerases suggests potential impacts on cellular metabolism and replication. These effects underscore the importance of this compound in studying cellular functions and regulatory mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to the guanine riboswitch and disrupt its structure is a key aspect of its mechanism of action . This disruption can lead to altered transcriptional regulation and downstream effects on gene expression. Additionally, this compound’s interaction with DNA polymerases may result in enzyme inhibition, further influencing cellular processes such as DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its biochemical activity Prolonged exposure to varying environmental conditions may lead to degradation, potentially reducing its efficacy in biochemical assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of DNA replication and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as DNA polymerases and RNA-binding proteins, influencing metabolic flux and metabolite levels . Additionally, this compound’s role in modulating the guanine riboswitch suggests its involvement in RNA metabolism and regulation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is expected to localize primarily in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its use in biochemical studies.

Properties

IUPAC Name

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQXUWLRNVMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.